- Preparation of pyrrolidine derivatives as type 4 phosphodiesterase inhibitors and used for prevention/treatment of respiratory diseases, China, , ,

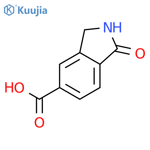

Cas no 926307-72-4 (Methyl 1-oxoisoindoline-5-carboxylate)

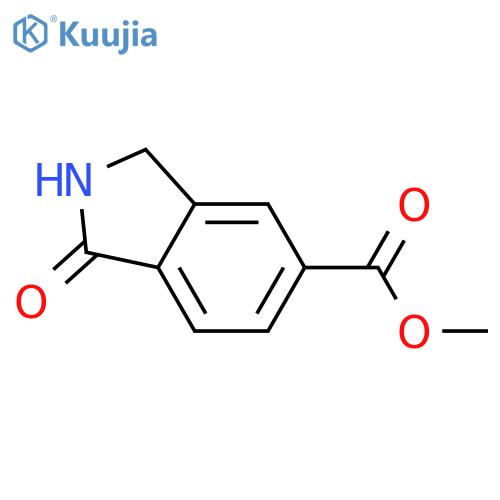

926307-72-4 structure

Produktname:Methyl 1-oxoisoindoline-5-carboxylate

CAS-Nr.:926307-72-4

MF:C10H9NO3

MW:191.183362722397

MDL:MFCD13177815

CID:1040486

PubChem ID:69114316

Methyl 1-oxoisoindoline-5-carboxylate Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Methyl 1-oxoisoindoline-5-carboxylate

- 1-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid methyl ester

- Methyl 1-oxo-2,3-dihydro-1H-isoindole-5-carboxylate

- methyl 1-oxo-2,3-dihydroisoindole-5-carboxylate

- Methyl 2,3-dihydro-1-oxo-1H-isoindole-5-carboxylate (ACI)

- SS-6035

- Z1255425116

- EN300-3486189

- F30679

- 1H-ISOINDOLE-5-CARBOXYLIC ACID, 2,3-DIHYDRO-1-OXO-, METHYL ESTER

- CS-0112751

- BCP32396

- SY237458

- DTXSID40739842

- AKOS016006331

- AB66633

- SCHEMBL4611577

- Methyl1-oxoisoindoline-5-carboxylate

- 926307-72-4

- UPFFKPZXJRBTDT-UHFFFAOYSA-N

- MFCD13177815

-

- MDL: MFCD13177815

- Inchi: 1S/C10H9NO3/c1-14-10(13)6-2-3-8-7(4-6)5-11-9(8)12/h2-4H,5H2,1H3,(H,11,12)

- InChI-Schlüssel: UPFFKPZXJRBTDT-UHFFFAOYSA-N

- Lächelt: O=C(C1C=C2C(C(NC2)=O)=CC=1)OC

Berechnete Eigenschaften

- Genaue Masse: 191.058243149g/mol

- Monoisotopenmasse: 191.058243149g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 4

- Schwere Atomanzahl: 14

- Anzahl drehbarer Bindungen: 2

- Komplexität: 264

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: 0.6

- Topologische Polaroberfläche: 55.4Ų

Methyl 1-oxoisoindoline-5-carboxylate Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-3486189-0.1g |

methyl 1-oxo-2,3-dihydro-1H-isoindole-5-carboxylate |

926307-72-4 | 95.0% | 0.1g |

$65.0 | 2025-03-18 | |

| Enamine | EN300-3486189-0.25g |

methyl 1-oxo-2,3-dihydro-1H-isoindole-5-carboxylate |

926307-72-4 | 95.0% | 0.25g |

$92.0 | 2025-03-18 | |

| Enamine | EN300-3486189-5.0g |

methyl 1-oxo-2,3-dihydro-1H-isoindole-5-carboxylate |

926307-72-4 | 95.0% | 5.0g |

$760.0 | 2025-03-18 | |

| Chemenu | CM147249-250mg |

Methyl 1-oxo-2,3-dihydro-1H-isoindole-5-carboxylate |

926307-72-4 | 95% | 250mg |

$*** | 2023-05-29 | |

| Fluorochem | 230335-1g |

Methyl 1-oxoisoindoline-5-carboxylate |

926307-72-4 | 95% | 1g |

£581.00 | 2022-02-28 | |

| Chemenu | CM147249-5g |

Methyl 1-oxo-2,3-dihydro-1H-isoindole-5-carboxylate |

926307-72-4 | 95% | 5g |

$1197 | 2021-08-05 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC12391-10g |

methyl 1-oxoisoindoline-5-carboxylate |

926307-72-4 | 95% | 10g |

$1900 | 2023-09-07 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GC661-50mg |

Methyl 1-oxoisoindoline-5-carboxylate |

926307-72-4 | 96% | 50mg |

296.0CNY | 2021-07-15 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GC661-200mg |

Methyl 1-oxoisoindoline-5-carboxylate |

926307-72-4 | 96% | 200mg |

738.0CNY | 2021-07-15 | |

| eNovation Chemicals LLC | D968977-1g |

1-Oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid methyl ester |

926307-72-4 | 95% | 1g |

$340 | 2024-07-28 |

Methyl 1-oxoisoindoline-5-carboxylate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 30 min, 60 °C

1.2 Reagents: Diisopropylethylamine ; 3.5 h, 60 °C

1.2 Reagents: Diisopropylethylamine ; 3.5 h, 60 °C

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Nickel , Water Solvents: Methanol ; 6 h, 45 psi, rt

Referenz

- Preparation of benzodiazepine derivatives as novel clostridium difficile toxin inhibitors, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Triethylamine , Carbon monoxide Catalysts: 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Methanol ; overnight, 3 MPa, 140 °C

Referenz

- Preparation of bioreversible promoieties for nitrogen-containing and hydroxyl-containing drugs, prodrugs and conjugates, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen

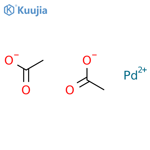

1.1 Reagents: Triethylamine Catalysts: Palladium diacetate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] ; overnight, 70 °C

Referenz

- N-Diarylmethyl carboxamides as TRPM8 antagonists and their preparation and use in treatment of TRPM8-mediated disorders, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen

Referenz

- Degradable hydrogel under physiological conditions, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol ; 19 h, 45 psi

Referenz

- Substituted imidazolidinones and related compounds as chemokine receptor binding compounds and their preparation, pharmaceutical compositions and use in the treatment of infection of target cells by human immunodeficiency virus, World Intellectual Property Organization, , ,

Methyl 1-oxoisoindoline-5-carboxylate Raw materials

- 1-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

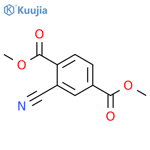

- 1,4-Benzenedicarboxylic acid, 2-cyano-, 1,4-dimethyl ester

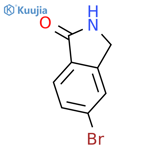

- 5-bromo-2,3-dihydro-1H-isoindol-1-one

- Palladium (II) acetate

Methyl 1-oxoisoindoline-5-carboxylate Preparation Products

Methyl 1-oxoisoindoline-5-carboxylate Verwandte Literatur

-

1. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415

-

3. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787

926307-72-4 (Methyl 1-oxoisoindoline-5-carboxylate) Verwandte Produkte

- 126926-40-7(Methyl 3-(Ethylcarbamoyl)benzoate)

- 954239-52-2(Methyl 3-oxoisoindoline-5-carboxylate)

- 935269-25-3(3-Oxo-2,3-dihydro-1H-isoindole-4-carboxylic Acid Methyl Ester)

- 171895-49-1(Methyl 4-(ethylcarbamoyl)benzoate)

- 9002-96-4(Tocofersolan)

- 1498364-87-6(4-Ethynyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole)

- 2639461-78-0(Tert-butyl 6-(2-amino-1,3-thiazol-4-yl)hexanoate)

- 148044-07-9(1,3,5-Tri(9H-carbazol-9-yl)benzene)

- 2229167-00-2(1-(cyclohex-3-en-1-yl)cyclohexan-1-amine)

- 1315365-22-0(3-(4-methyl-1,3-thiazol-2-yl)prop-2-yn-1-amine)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:926307-72-4)Methyl 1-oxoisoindoline-5-carboxylate

Reinheit:99%

Menge:5g

Preis ($):661.0